2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine
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Overview
Description
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine is a bicyclic nitrogen-containing compound with the molecular formula C9H16N2. It is also known as 1,5-diazabicyclo[5.4.0]undec-5-ene (DBU) and is widely used in organic synthesis due to its strong basicity and nucleophilicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine can be synthesized through various methods. One common method involves the reaction of 1,8-diaminooctane with formaldehyde under acidic conditions, followed by cyclization to form the bicyclic structure . Another method involves the reduction of pyrimidine derivatives using hydrogenation catalysts .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process typically includes the use of high-pressure hydrogenation and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine has a wide range of applications in scientific research:
Chemistry: Used as a strong base and nucleophile in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine involves its ability to act as a strong base and nucleophile. It can deprotonate acidic protons and participate in nucleophilic substitution reactions. Its molecular targets include various electrophilic centers in organic molecules, and it can influence biochemical pathways by modifying the structure and function of biomolecules .
Comparison with Similar Compounds
Similar Compounds
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Similar structure but different reactivity.
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN): Another bicyclic nitrogen compound with different basicity and nucleophilicity.
Tetramethylguanidine (TMG): A strong base with a different structure but similar applications.
Uniqueness
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine is unique due to its high basicity and nucleophilicity, making it highly effective in various organic synthesis reactions. Its bicyclic structure provides stability and reactivity that are advantageous in both laboratory and industrial settings .
Properties
CAS No. |
143452-66-8 |
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Molecular Formula |
C9H17N3 |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-10-amine |
InChI |
InChI=1S/C9H17N3/c10-8-4-1-2-6-12-7-3-5-11-9(8)12/h8H,1-7,10H2 |
InChI Key |
HJPRZVOOWRIHNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCCN=C2C(C1)N |
Origin of Product |
United States |
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